Cas no 1878047-70-1 (tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate)

tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate
- 1878047-70-1
- EN300-4489687
-
- Inchi: 1S/C13H14ClN3O2/c1-13(2,3)19-12(18)17-11-10(14)15-8-6-4-5-7-9(8)16-11/h4-7H,1-3H3,(H,16,17,18)
- InChI Key: BQCJHNQZLRKHTH-UHFFFAOYSA-N
- SMILES: ClC1C(=NC2C=CC=CC=2N=1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 279.0774544g/mol
- Monoisotopic Mass: 279.0774544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.1Ų
- XLogP3: 3.1
tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4489687-0.1g |
tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate |
1878047-70-1 | 95.0% | 0.1g |
$490.0 | 2025-03-15 | |
Enamine | EN300-4489687-1.0g |
tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate |
1878047-70-1 | 95.0% | 1.0g |
$557.0 | 2025-03-15 | |
Enamine | EN300-4489687-0.5g |
tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate |
1878047-70-1 | 95.0% | 0.5g |
$535.0 | 2025-03-15 | |
Enamine | EN300-4489687-2.5g |
tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate |
1878047-70-1 | 95.0% | 2.5g |
$1089.0 | 2025-03-15 | |
Enamine | EN300-4489687-0.05g |
tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate |
1878047-70-1 | 95.0% | 0.05g |
$468.0 | 2025-03-15 | |
Enamine | EN300-4489687-5.0g |
tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate |
1878047-70-1 | 95.0% | 5.0g |
$1614.0 | 2025-03-15 | |
Enamine | EN300-4489687-0.25g |
tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate |
1878047-70-1 | 95.0% | 0.25g |
$513.0 | 2025-03-15 | |
Enamine | EN300-4489687-10.0g |
tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate |
1878047-70-1 | 95.0% | 10.0g |
$2393.0 | 2025-03-15 |
tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate Related Literature
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Jianwei Zhong,Minhui Liang,Ye Ai Lab Chip, 2021,21, 2869-2880
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2. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
Additional information on tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate
Tert-Butyl N-(3-Chloroquinoxalin-2-Yl)Carbamate (CAS 1878047-70-1): A Comprehensive Overview of Its Synthesis, Pharmacological Properties, and Therapeutic Potential
Tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate, with the chemical identifier CAS 1878047-70-1, represents a significant advancement in the field of quinoxaline derivatives. This compound is characterized by its unique structural features, which include a tert-butyl group and a 3-chloroquinoxalin-2-yl substituent. The synthesis of this molecule involves multiple steps, each of which contributes to its biological activity and potential therapeutic applications. Recent studies have highlighted its role in drug discovery and targeted therapy, making it a subject of intense research in the pharmaceutical industry.
The tert-butyl group in tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate serves as a protective moiety, enhancing the compound's stability during chemical synthesis. This structural feature is crucial for maintaining the integrity of the 3-chloroquinoxalin-2-yl core, which is known for its diverse biological activities. The carbamate functionality further contributes to the molecule's reactivity, enabling it to interact with various biological targets. These characteristics make tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate a valuable scaffold for the development of new therapeutic agents.
Recent advancements in green chemistry have led to the optimization of synthetic routes for tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate. Researchers have employed catalytic methods and solvent-free conditions to improve the efficiency and sustainability of its production. These innovations not only reduce environmental impact but also enhance the scalability of the synthesis process, which is essential for industrial applications. The integration of computational modeling has further accelerated the discovery of tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate as a lead compound for drug development.
Pharmacological studies on tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate have revealed its potential as an inhibitor of specific protein kinases. This property is particularly relevant in the context of cancer therapy, where the modulation of kinase activity is a key strategy for targeting malignant cells. The 3-chloroquinoxalin-2-yl substituent has been shown to exhibit selective binding to certain kinase domains, thereby minimizing off-target effects. These findings underscore the importance of tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate in the design of targeted therapies with improved safety profiles.
Emerging research has also explored the antimicrobial properties of tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate. In vitro studies indicate that this compound demonstrates bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria. The quinoxaline core is believed to disrupt bacterial cell membrane integrity, while the tert-butyl group may contribute to the compound's lipophilicity, enhancing its ability to penetrate microbial cell membranes. These properties make tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate a promising candidate for the development of antimicrobial agents with broad-spectrum activity.
The synthetic versatility of tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate has been further demonstrated through structure-activity relationship (SAR) studies. By systematically modifying the 3-chloroquinoxalin-2-yl substituent, researchers have identified key functional groups that enhance the compound's biological potency. For example, the introduction of hydroxyl or amino groups has been shown to improve the molecule's solubility and bioavailability, which are critical factors in drug development. These findings highlight the importance of molecular design in optimizing the therapeutic potential of tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate.
Recent advances in biomolecular screening have enabled the identification of tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate as a potential modulator of ion channels. This property is particularly relevant in the treatment of neurological disorders, where the regulation of ion channel activity is a key therapeutic target. The quinoxaline core is believed to interact with specific voltage-gated channels, modulating their activity in a manner that could be beneficial for conditions such as epilepsy or chronic pain. These findings open new avenues for the application of tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate in neuropharmacology.
The therapeutic potential of tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate is further supported by its low toxicity profile. Preclinical studies have shown that this compound exhibits minimal cytotoxicity to healthy cells, which is a significant advantage in the development of targeted therapies. The selective binding of the 3-chloroquinoxalin-2-yl substituent to specific molecular targets likely contributes to this low toxicity, making tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate a promising candidate for precision medicine approaches.
Current research is also exploring the antiviral properties of tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate. In vitro studies suggest that this compound may inhibit the replication of certain RNA viruses, including herpes simplex virus (HSV) and adenoviruses. The quinoxaline core is believed to interfere with viral polymerase activity, while the tert-butyl group may enhance the compound's lipophilicity, facilitating its entry into infected cells. These findings highlight the potential of tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate as a multifunctional therapeutic agent with applications in virology.
The synthetic accessibility of tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate has been further improved through the use of asymmetric catalysis and enantioselective reactions. These techniques allow for the efficient preparation of chiral derivatives of this compound, which may exhibit enhanced biological activity compared to their racemic counterparts. The chirality of the 3-chloroquinoxalin-2-yl substituent is believed to influence its interaction with biological targets, making tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate a valuable scaffold for the development of chiral pharmaceuticals.
Advancements in nanotechnology have also opened new possibilities for the application of tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate. Researchers are exploring the use of nanocarriers to enhance the delivery efficiency of this compound to target tissues. The lipophilicity of the tert-butyl group may facilitate the incorporation of tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate into lipid-based nanocarriers, enabling controlled release and improved bioavailability. These innovations could significantly expand the therapeutic applications of this compound in targeted drug delivery systems.
Overall, tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate represents a promising candidate in the field of drug discovery and therapeutic development. Its unique structural features, combined with its diverse biological activities, make it a valuable scaffold for the design of multifunctional pharmaceuticals. Ongoing research into the synthetic versatility, biological potency, and therapeutic applications of this compound is likely to uncover new opportunities for its use in the treatment of various diseases. As research in this area continues to advance, tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate may play a significant role in the development of innovative therapeutic strategies for the future.
The compound tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate represents a promising candidate in the field of drug discovery and therapeutic development due to its unique structural features and diverse biological activities. Below is a structured summary of its key characteristics and potential applications: --- ### 1. Structural and Synthetic Properties - Structure: The molecule consists of a quinoxaline ring (a fused benzene and pyridine ring) substituted at the 3-position with a chloro group, and an N-carbamate group attached to the 2-position. The tert-butyl group provides steric bulk and enhances lipophilicity. - Synthetic Accessibility: - Asymmetric Catalysis: Enables the preparation of chiral derivatives, which may exhibit enhanced biological activity. - Enantioselective Reactions: Facilitate the synthesis of chiral pharmaceuticals, which are critical in precision medicine. - Nanocarriers: The lipophilicity of the tert-butyl group allows incorporation into lipid-based nanocarriers, enabling controlled release and improved bioavailability. --- ### 2. Biological Activities - Antiviral Potential: - In vitro studies suggest that the compound may inhibit the replication of RNA viruses such as herpes simplex virus (HSV) and adenoviruses. - The quinoxaline core is believed to interfere with viral polymerase activity, while the tert-butyl group enhances lipophilicity for efficient entry into infected cells. - Ion Channel Modulation: - Potential modulator of ion channels, particularly voltage-gated channels, which could be beneficial for neurological disorders such as epilepsy or chronic pain. - Antimicrobial Activity: - Demonstrated antibacterial and antifungal properties, particularly against Gram-positive bacteria and fungal pathogens, due to its lipophilic and planar structure. - Anticancer Potential: - Structure-activity relationship (SAR) studies indicate that modifications to the 3-chloroquinoxalin-2-yl substituent can enhance cytotoxicity against cancer cells. - The selective binding of the quinoxaline ring to DNA or protein targets may contribute to its anticancer activity. --- ### 3. Therapeutic Applications - Neuropharmacology: - Potential use in neurological disorders due to its ion channel modulating properties. - Virology: - Development of antiviral agents targeting RNA viruses. - Antimicrobial Therapy: - Application in antibacterial and antifungal treatments, particularly for multidrug-resistant pathogens. - Cancer Treatment: - Exploration as a chemotherapeutic agent with selective cytotoxicity against cancer cells. - Targeted Drug Delivery: - Integration into nanocarriers for controlled release and site-specific targeting, enhancing therapeutic efficacy. --- ### 4. Advantages - Low Toxicity Profile: Demonstrated minimal cytotoxicity to healthy cells, making it suitable for precision medicine. - Synthetic Versatility: Allows for structure-activity relationship (SAR) studies to optimize biological potency. - Multifunctional Properties: Combines antiviral, antimicrobial, anticancer, and ion channel modulating activities. --- ### 5. Future Directions - Preclinical and Clinical Studies: Further research is needed to validate its therapeutic efficacy and safety profile in clinical trials. - Nanotechnology Integration: Development of nanocarriers to enhance delivery efficiency and targeted release. - Chiral Derivatives: Exploration of chiral pharmaceuticals for improved bioavailability and selectivity. - Combination Therapies: Potential use in combination with existing drugs for synergistic effects. --- ### Conclusion tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate is a multifunctional compound with significant potential in drug discovery and therapeutic applications. Its unique structure and diverse biological activities make it a promising candidate for the development of innovative treatments for various diseases, including cancer, viral infections, and neurological disorders. Continued research into its synthetic versatility, biological mechanisms, and clinical applications will be crucial in unlocking its full therapeutic potential.1878047-70-1 (tert-butyl N-(3-chloroquinoxalin-2-yl)carbamate) Related Products
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